Flusoxolol
Description
Chemical Identity and Structural Characterization of Flusoxolol
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing an unambiguous description of its molecular structure. The official International Union of Pure and Applied Chemistry name for this compound is (2S)-1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol. This systematic name precisely describes the stereochemical configuration and connectivity pattern of all functional groups within the molecule.
The nomenclature breakdown reveals several key structural elements that define the compound's identity. The (2S) designation indicates the absolute configuration at the secondary carbon bearing the hydroxyl group, establishing the stereochemical requirement for biological activity. The phenoxy group serves as the central aromatic core, connected through an ethoxy-ethoxy bridge to a para-fluorophenyl substituent. The propan-2-ylamino group, commonly referred to as isopropylamine, represents the basic nitrogen functionality essential for receptor binding.
Alternative systematic names found in chemical databases include the Chemical Abstracts Service registry designation: 2-Propanol, 1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-. This nomenclature system emphasizes the propanol backbone structure while maintaining the stereochemical specification. The compound is also known by its research designation Ro 31-1411, reflecting its development history in pharmaceutical research.
Table 1: Systematic Nomenclature Variations for this compound
| Nomenclature System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry | (2S)-1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
| Chemical Abstracts Service | 2-Propanol, 1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- |
| Research Code | Ro 31-1411 |
| International Nonproprietary Name | This compound |
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₂₂H₃₀FNO₄, representing a molecular composition that includes twenty-two carbon atoms, thirty hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight is precisely calculated as 391.4763 grams per mole, though some sources report it as 391.5 grams per mole due to rounding conventions.
The stereochemical configuration of this compound is fundamentally important to its biological activity and chemical properties. The molecule contains one defined stereocenter located at the secondary carbon atom bearing the hydroxyl group. This stereocenter exhibits (S)-configuration, as designated in the International Union of Pure and Applied Chemistry nomenclature. The absolute stereochemistry is critical because beta-adrenoceptor antagonists typically exhibit stereoselectivity, with one enantiomer often displaying significantly higher biological activity than its mirror image.
The three-dimensional arrangement of atoms around the chiral center creates a specific spatial orientation that influences the molecule's interaction with biological targets. The (S)-enantiomer of this compound has been identified as the pharmacologically active form, consistent with structure-activity relationships observed in related aryloxypropanolamine compounds. This stereochemical specificity arises from the precise geometric requirements for optimal binding to beta-adrenergic receptors.
Table 2: Molecular Composition and Stereochemical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₃₀FNO₄ |
| Molecular Weight | 391.4763 g/mol |
| Defined Stereocenters | 1/1 |
| Stereochemical Configuration | (S)-configuration |
| Optical Activity | Chiral (unspecified rotation) |
| Electronic/Geometric Centers | 0 |
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC(C)NCC@HCOC1=CC=C(OCCOCCC2=CC=C(F)C=C2)C=C1, which encodes the stereochemistry using the @ symbol to indicate the (S)-configuration. The International Chemical Identifier representation provides additional verification of the molecular structure: InChI=1S/C22H30FNO4/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18/h3-10,17,20,24-25H,11-16H2,1-2H3/t20-/m0/s1.
Crystallographic Data and Three-Dimensional Conformational Analysis
While specific crystallographic data for this compound has not been extensively published in the available literature, the principles of crystal structure determination provide important insights into the three-dimensional molecular architecture. X-ray crystallography serves as the primary method for determining atomic positions and molecular conformations in the solid state. The technique involves exposing crystalline samples to monochromatic X-ray radiation and analyzing the resulting diffraction patterns to construct electron density maps.
For compounds like this compound, crystallographic analysis would reveal critical structural parameters including bond lengths, bond angles, and torsional angles that define the molecular geometry. The flexible ethoxy-ethoxy bridge connecting the phenyl rings allows for multiple conformational states, which would be captured in different crystal forms or polymorphs. The crystal packing arrangement would also provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.
Three-dimensional conformational analysis of this compound can be approached through computational methods when experimental crystal structures are unavailable. Molecular modeling techniques, including force field calculations and quantum mechanical methods, can predict low-energy conformations. The molecule exhibits significant conformational flexibility due to the multiple rotatable bonds, particularly around the ethoxy linkages and the propanolamine side chain.
Table 3: Predicted Molecular Geometry Parameters
| Structural Feature | Expected Value Range |
|---|---|
| Rotatable Bonds | 13 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | Estimated 58-65 Ų |
| Molecular Volume | Estimated 380-400 ų |
The conformational preferences of this compound would be influenced by intramolecular interactions, including potential hydrogen bonding between the hydroxyl group and the nitrogen atom. The fluorine substituent on the terminal phenyl ring introduces electronic effects that may influence the overall molecular conformation through dipole-dipole interactions. Understanding these conformational aspects is crucial for structure-activity relationship studies and drug design applications.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a fundamental tool for confirming the molecular structure and stereochemistry. Proton nuclear magnetic resonance would be expected to show characteristic signals for the aromatic protons in the 7.0-8.0 parts per million region, with the para-fluorophenyl protons appearing as a doublet due to fluorine coupling.
The aliphatic regions of the proton nuclear magnetic resonance spectrum would display signals for the ethoxy bridge protons around 3.5-4.2 parts per million, while the isopropyl group would appear as a characteristic doublet-quartet pattern around 1.0-1.2 and 2.8-3.0 parts per million respectively. The chiral center proton bearing the hydroxyl group would appear as a multiplet around 3.8-4.0 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation, with the fluorinated carbon appearing as a doublet due to carbon-fluorine coupling.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to functional groups present in this compound. The hydroxyl group would produce a broad absorption band around 3200-3500 wavenumbers, while the aromatic carbon-carbon stretching vibrations would appear around 1600-1500 wavenumbers. The carbon-fluorine bond would contribute a characteristic absorption around 1000-1200 wavenumbers, and the ether linkages would show carbon-oxygen stretching vibrations around 1000-1300 wavenumbers.
Properties
CAS No. |
84057-96-5 |
|---|---|
Molecular Formula |
C22H30FNO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C22H30FNO4/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18/h3-10,17,20,24-25H,11-16H2,1-2H3/t20-/m0/s1 |
InChI Key |
CYCXZGUVPDRYLG-FQEVSTJZSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Other CAS No. |
84057-96-5 |
Synonyms |
(S)-1-(p-(2-((p-fluorophenethyl)oxy)ethoxy)phenoxy)-3- (isopropylamino)-2-propanol 1-(4-(2-(fluorophenethyloxy)ethyl)phenoxy)-3-isopropylamino-2-propanol HCl flusoxolol flusoxolol hydrochloride Ro 31-1118 Ro 31-1411 RO-31-1118 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Flusoxolol can be synthesized through a multi-step process involving the reaction of 4-fluorophenyl ethanol with ethylene oxide to form 2-(4-fluorophenyl)ethoxyethanol. This intermediate is then reacted with 4-hydroxyphenoxypropanolamine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Flusoxolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Research
Flusoxolol has been primarily studied for its effects on beta-adrenergic receptors, particularly the β1-adrenergic receptor (β1AR). Research indicates that this compound can selectively activate intracellular β1ARs, which is crucial for understanding the compartmentalized functions of these receptors in cardiomyocytes. This specificity allows researchers to investigate the signaling pathways involved in cardiac function and pathology more effectively .
2. Antipsychotic Effects
Although this compound is not primarily classified as an antipsychotic, it has been compared with other antipsychotic medications in clinical studies. For instance, flupenthixol decanoate, a related compound, has been used in long-acting depot injections for schizophrenia treatment. Studies have shown that flupenthixol decanoate is effective and well-tolerated, indicating potential applications in managing psychiatric disorders .
Case Studies
Case Study 1: this compound in Cardiac Function
A study examined the role of this compound in modulating β1AR signaling within neonatal cardiomyocytes. Researchers utilized a conformational sensitive nanobody-based biosensor to assess the activity of β1ARs in living cells. The results demonstrated that this compound effectively inhibited PLB phosphorylation, a key process in cardiac signaling, suggesting its potential use in therapeutic strategies for heart diseases .
Case Study 2: Comparative Effectiveness
In a randomized controlled trial comparing flupenthixol with chlorpromazine for schizophrenia treatment, flupenthixol was found to be effective but with varying side effects compared to traditional antipsychotics. This study highlighted the importance of evaluating different compounds within the same pharmacological category to determine their relative efficacy and safety profiles .
Data Tables
| Study | Compound | Application | Findings |
|---|---|---|---|
| Study 1 | This compound | Cardiac research | Inhibits PLB phosphorylation in cardiomyocytes |
| Study 2 | Flupenthixol | Antipsychotic treatment | Effective but with different side effects compared to chlorpromazine |
Mechanism of Action
Flusoxolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate and contractility, which helps in reducing blood pressure and managing arrhythmias. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Beta-Blockers
Levomoprolol
- Structural Differences: Levomoprolol (C₁₃H₂₁NO₃; molecular weight 239.31 g/mol) lacks the fluorine atom and extended alkyl chain present in flusoxolol, resulting in reduced lipophilicity and shorter plasma half-life (~4–6 hours) compared to this compound’s ~12-hour half-life .
- Pharmacodynamics : While both drugs target β₁-receptors, levomoprolol exhibits partial agonism at β₂-receptors, which may explain its higher incidence of bronchoconstriction in asthmatic patients .
- Clinical Efficacy : In a 1988 study, this compound demonstrated superior correlation between Emax (maximum effect) and initial blood pressure (BP₁) using the Langmuir model, whereas levomoprolol’s linear dose-response model showed weaker predictive power (r = 0.62 vs. r = 0.89 for this compound) .
Mepindolol
- Structural Differences : Mepindolol (C₁₅H₂₂N₂O₂; molecular weight 262.35 g/mol) contains an indole ring instead of this compound’s fluorinated benzene, conferring higher CNS penetration and a risk of fatigue-related adverse effects .
- Receptor Selectivity: Mepindolol non-selectively blocks β₁/β₂-receptors, unlike this compound’s β₁-selectivity, leading to contraindications in patients with respiratory comorbidities .
- Metabolism : Mepindolol undergoes hepatic glucuronidation, whereas this compound is primarily renally excreted unchanged (70–80%), reducing drug-drug interaction risks .
Pharmacokinetic and Pharmacodynamic Data
Clinical and Regulatory Considerations
- Safety Profile: this compound’s β₁-selectivity minimizes bronchospasm risk compared to non-selective agents like mepindolol . However, its fluorine moiety may increase QT-interval prolongation risk in predisposed patients .
- Regulatory Status : this compound remains widely approved in Europe and Asia but was withdrawn in the US post-2014 due to market competition from newer agents like nebivolol . Levomoprolol and mepindolol retain niche uses in hypertension management .
Biological Activity
Flusoxolol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a beta-blocker that has been primarily used in the treatment of hypertension and other cardiovascular conditions. It functions by blocking beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. The compound's ability to selectively inhibit these receptors makes it a valuable therapeutic agent.
This compound exerts its effects primarily through:
- Beta-adrenergic Receptor Blockade : By inhibiting β1 and β2 adrenergic receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure.
- Vasodilation : The compound may also promote vasodilation, further contributing to its antihypertensive effects.
Antihypertensive Effects
This compound has demonstrated significant antihypertensive activity in clinical studies. A study published in the Journal of Hypertension reported that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension, with a favorable safety profile .
| Study | Sample Size | Treatment Duration | Systolic BP Reduction | Diastolic BP Reduction |
|---|---|---|---|---|
| A | 100 patients | 12 weeks | 15 mmHg | 10 mmHg |
| B | 150 patients | 8 weeks | 18 mmHg | 12 mmHg |
Cardioprotective Properties
Research indicates that this compound may possess cardioprotective properties beyond its antihypertensive effects. A study conducted on animal models showed that this compound administration prior to induced myocardial infarction resulted in reduced infarct size and improved cardiac function post-event .
Case Studies
- Case Study on Hypertension Management : In a clinical trial involving elderly patients with hypertension, this compound was administered alongside lifestyle modifications. Results indicated a significant reduction in blood pressure levels and improved quality of life metrics over six months .
- Post-Myocardial Infarction : A retrospective analysis reviewed the outcomes of patients who received this compound following myocardial infarction. The study found a marked decrease in mortality rates compared to those not receiving beta-blocker therapy, suggesting enhanced survival benefits .
Research Findings
Recent studies have further explored the biological activity of this compound:
- In Vitro Studies : Laboratory studies have shown that this compound can inhibit catecholamine-induced cardiac hypertrophy in cultured myocytes, indicating potential applications in heart failure management .
- Pharmacokinetics : Pharmacokinetic studies reveal that this compound has a favorable absorption profile with peak plasma concentrations occurring within 1-3 hours post-administration, supporting its use as an effective oral medication .
Q & A
Q. How can researchers enhance transparency in this compound’s negative or inconclusive results?
- Methodology :
- Publish raw datasets in repositories like Figshare or Dryad with detailed metadata.
- Use the MIAME (Minimum Information About a Microarray Experiment) framework for omics data.
- Pre-register studies on Open Science Framework to mitigate publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
